N-(15Z-tetracosenoyl)-ethanolamine
Overview
Description
All-trans-5,6-epoxy Retinoic Acid: is a natural metabolite of all-trans retinoic acid, which is itself a metabolite of vitamin A . This compound is an agonist of all isoforms of the retinoic acid receptor (RAR), including RARα, RARβ, and RARγ . It has been studied for its potential effects on cellular differentiation and proliferation, particularly in the context of cancer research .
Mechanism of Action
- Role : When Nervonoyl-EA binds to cannabinoid receptors, it modulates neurotransmission, pain perception, inflammation, and other cellular processes .
- Additionally, Nervonoyl-EA may impact inflammatory responses by regulating immune cells and cytokines .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of (15Z)-N-(2-Hydroxyethyl)-15-tetracosenamide are not fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found in the cerebrospinal fluid of patients with viral meningitis, indicating its potential role in the inflammatory process and likely in the process of resolution of inflammation during neuroinfection .
Cellular Effects
It is known to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
It is known to be involved in the production of other nutrients such as glucose, proteins, lipids, and nucleotides .
Transport and Distribution
It is known that the compound is transported and distributed within cells and tissues .
Subcellular Localization
It is known that the compound is localized in specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: All-trans-5,6-epoxy Retinoic Acid can be synthesized through the epoxidation of all-trans retinoic acid. This process typically involves the use of an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in an organic solvent like dichloromethane . The reaction is carried out at low temperatures to prevent over-oxidation and to ensure the selective formation of the 5,6-epoxide .
Industrial Production Methods: While specific industrial production methods for all-trans-5,6-epoxy Retinoic Acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: All-trans-5,6-epoxy Retinoic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide group back to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: More oxidized retinoic acid derivatives.
Reduction: 5,6-dihydroxy retinoic acid.
Substitution: Various substituted retinoic acid derivatives.
Scientific Research Applications
All-trans-5,6-epoxy Retinoic Acid has several scientific research applications:
Comparison with Similar Compounds
All-trans Retinoic Acid: The parent compound from which all-trans-5,6-epoxy Retinoic Acid is derived.
5,6-epoxy-beta-carotene: Another epoxide derivative of a carotenoid, studied for its effects on cell differentiation.
13-cis Retinoic Acid: An isomer of all-trans retinoic acid, used in the treatment of severe acne.
Uniqueness: All-trans-5,6-epoxy Retinoic Acid is unique due to its specific epoxide functional group, which imparts distinct chemical reactivity and biological activity compared to other retinoic acid derivatives . Its ability to selectively activate different RAR isoforms makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(Z)-N-(2-hydroxyethyl)tetracos-15-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28/h9-10,28H,2-8,11-25H2,1H3,(H,27,29)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISKWSFNVJTQKH-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions analyzing "selected endocannabinoids". Does this include N-(15Z-tetracosenoyl)-ethanolamine, and if so, what was observed?
A1: While the paper does not explicitly state whether this compound was among the "selected endocannabinoids" analyzed, it does highlight the importance of studying endocannabinoids in the context of neuroinflammation. Further research would be needed to determine if this specific endocannabinoid was included in their analysis and what the findings were.
Q2: Could the findings of this research paper, regarding altered fatty acid profiles in neuroinfections, have implications for future research on this compound?
A2: Potentially, yes. This research found significant alterations in the fatty acid profiles of cerebrospinal fluid in patients with neuroinfections. [] Given that this compound is itself a fatty acid amide, it is possible that its levels, and those of related enzymes involved in its synthesis or degradation, could be affected during neuroinflammation. This could be an interesting avenue for further investigation.
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